2-Anilino-2-methyl-1-phenyl-1-propanone
Description
2-Anilino-2-methyl-1-phenyl-1-propanone is a ketone derivative featuring a phenyl group at the first carbon (C1) of the propanone backbone. At the second carbon (C2), it bears a methyl group and an anilino (phenylamino) substituent.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31g/mol |
IUPAC Name |
2-anilino-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H17NO/c1-16(2,17-14-11-7-4-8-12-14)15(18)13-9-5-3-6-10-13/h3-12,17H,1-2H3 |
InChI Key |
YDJBLSIFYOHFBX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Methylamino)-1-(3-methylphenyl)propan-1-one
- Structure: Features a methylamino group (secondary amine) at C2 and a 3-methylphenyl group at C1 .
- Key Differences: Amino Group: The methylamino group (CH3NH−) is less sterically hindered and more basic than the aromatic anilino group (C6H5NH−) in the target compound.
- Applications: This compound is a cathinone derivative (3-methylmethcathinone), known for stimulant effects in psychoactive substances . The anilino group in the target compound may reduce such activity due to decreased lipophilicity and altered receptor interactions.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
- Structure: Contains a morpholino group (tertiary amine in a six-membered ring) at C2 and a 4-methylthiophenyl group at C1 .
- Phenyl Substituent: The methylthio (−SCH3) group increases lipophilicity and may confer unique redox properties.
- Applications: Morpholino derivatives are often used as photoinitiators in polymers. The target compound’s anilino group could limit such utility due to lower stability under UV light .
2-Anilino-2-methyl-1,3-propanediol
- Structure : A diol derivative with hydroxyl groups at C1 and C3, replacing the ketone and phenyl groups in the target compound .
- Key Differences: Functional Groups: The diol structure increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenyl and ketone in 2-anilino-2-methyl-1-phenyl-1-propanone.
Comparative Analysis of Properties and Hazards
Chemical Reactivity
- This compound: The anilino group may undergo diazotization or oxidation, while the ketone can participate in nucleophilic additions.
- Cathinone Analogs: The methylamino group facilitates condensation reactions, commonly exploited in synthetic cathinone production .
- Morpholino Derivatives: The morpholino ring’s stability under radical conditions makes it suitable for photochemical applications .
Physicochemical Properties
- Solubility: The anilino group’s aromaticity likely reduces water solubility compared to morpholino or methylamino analogs.
- Melting Points: Structural rigidity from the phenyl and anilino groups may elevate the melting point relative to diol or morpholino derivatives, though specific data are lacking.
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